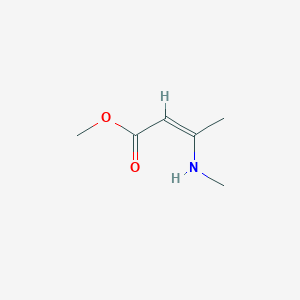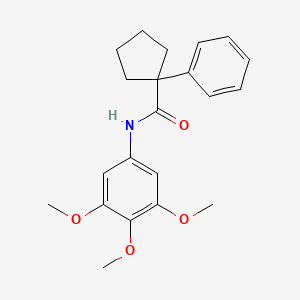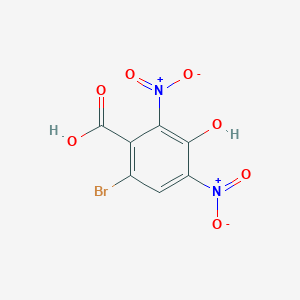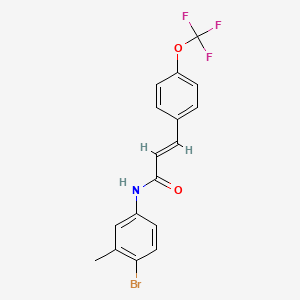
N-Methyl-4-chloro-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-4-chloro-L-phenylalanine” is a derivative of phenylalanine, an essential amino acid. It has a linear formula of C25H22CLNO4 . It is also known as N-Fmoc-2-methyl-4-chloro-L-phenylalanine .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12ClNO2 . The molecular weight is 213.66 .Chemical Reactions Analysis
“this compound” is suitable for solution phase peptide synthesis .Aplicaciones Científicas De Investigación
Phenylketonuria (PKU) Research
PKU is a metabolic disorder characterized by a deficiency in phenylalanine hydroxylase, leading to high levels of phenylalanine in the blood, which can cause intellectual disability and other neurological problems if untreated. Research has focused on understanding the pathogenesis of PKU and developing new treatment strategies beyond dietary management. For instance, studies on the biochemical pathophysiology of PKU have highlighted the role of large neutral amino acids and new models based on the administration of phenylalanine and its derivatives to explore treatment and pathogenesis (Vorhees, Butcher, & Berry, 1981; de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Neurotransmitter Synthesis
N-Methyl-4-chloro-L-phenylalanine's relevance extends into research on neurotransmitter synthesis, especially dopamine and serotonin, which are vital for brain function. The synthesis of these neurotransmitters can be influenced by the availability of their precursors and by-products of amino acid metabolism. Research into the mechanisms of neurotransmitter synthesis and its impairment in various disorders can provide insights into potential therapeutic interventions (Huot, Johnston, Koprich, Fox, & Brotchie, 2013).
Neurodegenerative Disease Research
The early environmental origins of neurodegenerative diseases like Parkinson's and Alzheimer's disease are being studied, with a focus on genetic and environmental factors, including exposure to certain chemicals that may predispose individuals to these conditions. Understanding the molecular mechanisms behind these diseases can aid in developing preventive and therapeutic strategies (Landrigan, Sonawane, Butler, Trasande, Callan, & Droller, 2005).
Biosensor Development
Advancements in sensor and biosensor technology for detecting amino acids, including phenylalanine, are critical for monitoring metabolic disorders like PKU and for ensuring the safety and quality of food and pharmaceutical products. Electrochemical sensors and biosensors using conducting polymers and molecularly imprinted polymers have shown promise in the sensitive and selective detection of amino acids, showcasing the interdisciplinary nature of current research efforts (Dinu & Apetrei, 2022).
Propiedades
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYVWVFWHBBMH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(4-Chlorophenyl)methoxy]propanoic acid](/img/structure/B2717525.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717526.png)
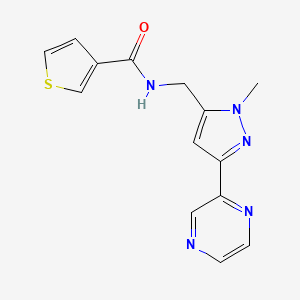
![N-[[4-[6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2717530.png)
